(3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate

Description

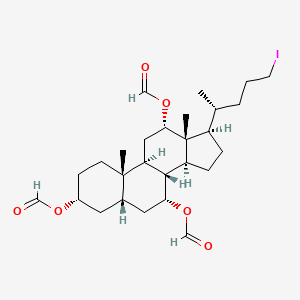

(3α,5β,7α,12α)-24-Iodocholane-3,7,12-triol Triformate (CAS: 264128-70-3) is a synthetic cholane derivative with a molecular formula of C₂₇H₄₁IO₆ and a molecular weight of 588.515 g/mol . Its structure features:

- Iodine substitution at position 24 of the cholane backbone.

- Triformate ester groups at positions 3, 7, and 12, replacing hydroxyl groups typically found in naturally occurring bile acids.

This compound is classified as a controlled product for laboratory use, primarily in chemical research and synthesis .

Properties

Molecular Formula |

C27H41IO6 |

|---|---|

Molecular Weight |

588.5 g/mol |

IUPAC Name |

[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-diformyloxy-17-[(2R)-5-iodopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate |

InChI |

InChI=1S/C27H41IO6/c1-17(5-4-10-28)20-6-7-21-25-22(13-24(34-16-31)27(20,21)3)26(2)9-8-19(32-14-29)11-18(26)12-23(25)33-15-30/h14-25H,4-13H2,1-3H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

WSCYWNVMTSPMCJ-XJZYBRFWSA-N |

Isomeric SMILES |

C[C@H](CCCI)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC=O)C)OC=O)OC=O)C |

Canonical SMILES |

CC(CCCI)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC=O)C)OC=O)OC=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate typically involves multiple steps, starting from a suitable steroid precursor. The iodination at the 24th position can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The hydroxyl groups at the 3rd, 7th, and 12th positions are then esterified with formic acid using formic anhydride or formyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.

Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of the corresponding deiodinated steroid.

Substitution: Formation of various substituted steroids depending on the nucleophile used.

Scientific Research Applications

(3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

Biology: Investigated for its potential effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate involves its interaction with specific molecular targets and pathways. The iodine atom and the esterified hydroxyl groups play crucial roles in its biological activity. The compound may interact with cellular receptors, enzymes, or ion channels, leading to modulation of signaling pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with structurally related cholane derivatives, focusing on substitutions, metabolic pathways, and functional implications.

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Substitution Patterns Iodine vs. Hydroxyl/Carboxyl Groups: The iodine atom at position 24 distinguishes the target compound from hydroxylated or carboxylated bile acids like cholic acid (C-24 carboxyl) or 5β-cholestane-3α,7α,12α,25-tetrol (C-25 hydroxyl). This substitution may confer utility in radiolabeling or as a heavy atom in crystallography .

Metabolism and Enzyme Interactions

- CYP3A4 Hydroxylation : Natural bile alcohols like 5β-cholestane-3α,7α,12α-triol undergo CYP3A4-mediated hydroxylation at C-25, a critical step in cholic acid biosynthesis . The triformate’s ester groups likely resist such enzymatic modifications, redirecting metabolism toward hydrolysis or excretion.

- Peroxisomal β-Oxidation : Bile acid intermediates with hydroxylated side chains (e.g., 5β-cholestane-3α,7α,12α,24β,25-pentol) are processed via peroxisomal β-oxidation involving MFE-2 and α-methylacyl-CoA racemase . The iodinated triformate’s steric bulk may impede this pathway.

Biological Activity

- Receptor Binding : Cholic acid and its analogs act as agonists for the farnesoid X receptor (FXR), regulating bile acid homeostasis . The triformate’s lack of free hydroxyl groups and carboxylate moiety likely abolishes FXR affinity, as seen in synthetic derivatives like TC-100 (a selective FXR agonist with ethyl and hydroxyl modifications) .

- Detergent Properties : Taurocholic acid’s taurine conjugate enhances water solubility for lipid emulsification . In contrast, the triformate’s lipophilicity may limit such applications but improve compatibility with organic solvents in synthetic chemistry.

Biological Activity

(3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate is a complex steroid compound that exhibits significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is categorized as a trihydroxy-5beta-cholanic acid derivative with the following characteristics:

- Molecular Formula : C24H40O5

- Molecular Weight : 408.6 g/mol

- IUPAC Name : (4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid .

- Metabolic Role : This compound functions as a human metabolite involved in various biochemical pathways related to bile acid metabolism. Its structure suggests interactions with steroid hormone receptors and enzymes involved in lipid metabolism .

- Antimicrobial Properties : Preliminary studies indicate that derivatives of cholane compounds exhibit antimicrobial activity against certain pathogens. The presence of hydroxyl groups enhances solubility and interaction with microbial membranes .

- Anti-inflammatory Effects : Research has shown that similar steroid compounds can modulate inflammatory responses by influencing cytokine production and immune cell activity .

Case Studies and Research Findings

- A study published in Journal of Steroid Biochemistry demonstrated that (3alpha,5beta)-trihydroxycholanes can significantly reduce inflammation in animal models of colitis by downregulating pro-inflammatory cytokines .

- Another investigation revealed that cholane derivatives exhibit cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific role of iodination in enhancing these effects remains an area for further research .

Data Table: Biological Activities of (3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate

Q & A

Basic Research Questions

Q. How can researchers optimize the stereochemical control during the synthesis of (3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate?

- Methodological Answer : The synthesis of bile acid derivatives requires precise control of reaction parameters such as temperature (e.g., 25–40°C), pH (maintained at 7–9 for hydroxylation steps), and solvent polarity to preserve stereochemistry . For iodination, electrophilic substitution under anhydrous conditions (e.g., using iodine monochloride in dichloromethane) is recommended, followed by triformate protection of hydroxyl groups using formic anhydride in pyridine. Monitoring intermediates via TLC or HPLC with chiral columns ensures stereochemical fidelity .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Elucidation : High-resolution mass spectrometry (HR-MS) for molecular formula verification (e.g., C₂₇H₃₉IO₉), coupled with ¹H/¹³C NMR to confirm the iodinated C24 position and triformate ester groups. NOESY experiments can resolve stereochemical ambiguities at positions 3α, 5β, 7α, and 12α .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210 nm) using a C18 column (gradient: 60–90% acetonitrile in water) to resolve degradation products. Purity >95% is critical for biological assays .

Advanced Research Questions

Q. How does the iodine substitution at C24 influence the compound’s interaction with bile acid transporters (e.g., ASBT or NTCP)?

- Methodological Answer :

- In Vitro Assays : Use transfected HEK293 cells expressing apical sodium-dependent bile acid transporter (ASBT) or sodium-taurocholate co-transporting polypeptide (NTCP). Competitive uptake assays with radiolabeled taurocholic acid (e.g., ³H-taurocholate) can quantify inhibition potency (IC₅₀). The iodine atom’s electronegativity may sterically hinder transporter binding .

- Molecular Docking : Compare binding energies of the iodinated derivative vs. native cholic acid using crystal structures of ASBT (PDB: 4N7W). Focus on hydrophobic interactions at the C24 position .

Q. What experimental strategies can resolve contradictions in reported cytotoxicity data for this compound?

- Methodological Answer :

- Triangulation Approach : Combine in vitro (e.g., HepG2 cell viability assays), in vivo (rodent models), and computational (QSAR toxicity prediction) data to identify confounding variables like batch purity or cell line variability .

- Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. The iodine atom may undergo dehalogenation, producing cytotoxic intermediates .

Q. How can researchers assess the compound’s stability under physiological conditions for drug delivery applications?

- Methodological Answer :

- Hydrolytic Stability : Simulate gastric (pH 2.0, pepsin) and intestinal (pH 7.4, pancreatin) fluids. Monitor triformate ester hydrolysis via LC-MS. Formate esters are labile in alkaline conditions, necessitating enteric coating for oral delivery .

- Thermal Degradation : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Iodine’s lability may require inert atmosphere storage .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.